Lipophilicity Differential vs. Des-Chloro Analog
The 8-chloro substitution on the target compound contributes a measurable lipophilicity increase compared to the des-chloro analog. The target compound (8-Cl, 6-CF₃) and its positional isomer (6-Cl, 8-CF₃) both register an XLogP3-AA of 3.5, while the compound lacking the 8-chloro substituent (4-hydroxy-6-CF₃-quinoline-3-carboxylate) records an XLogP3-AA of 2.9 — a difference of +0.6 log units [1]. This indicates that the 8-chloro group adds approximately 0.6 units of lipophilicity regardless of whether the trifluoromethyl group is at position 6 or 8, and that the des-chloro analog is approximately 4-fold less lipophilic based on the logP-membrane partitioning relationship [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | Des-chloro analog (ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate): XLogP3-AA = 2.9; Positional isomer (ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate): XLogP3-AA = 3.5 |
| Quantified Difference | ΔXLogP3-AA = +0.6 vs. des-chloro analog; ΔXLogP3-AA = 0 vs. 6-Cl,8-CF₃ isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021/2025 release); standardized across all three compounds |
Why This Matters
The 0.6 log unit difference translates to a ~4-fold difference in predicted membrane partitioning, which directly influences cell permeability in whole-cell assays and may affect apparent potency measurements in phenotypic screening.
- [1] PubChem. Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CID 2737196). XLogP3-AA: 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/2737196 View Source
- [2] PubChem. Ethyl 6-chloro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (CID 154724996). XLogP3-AA: 3.5. https://pubchem.ncbi.nlm.nih.gov/compound/154724996 View Source
